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Compound of Interest

Compound Name: Quetiapine Dimer Impurity

Cat. No.: B030381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Quetiapine is an atypical antipsychotic medication widely used in the treatment of

schizophrenia, bipolar disorder, and major depressive disorder. As with any pharmaceutical

compound, the control of impurities is a critical aspect of drug development and manufacturing

to ensure safety and efficacy. One such impurity is the quetiapine dimer, a process-related

impurity that requires careful monitoring. This technical guide provides an in-depth overview of

the quetiapine dimer impurity, including its chemical and physical properties, synthesis,

analytical quantification, and available toxicological and pharmacological information.

Chemical and Physical Properties
The quetiapine dimer impurity, scientifically known as 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-

yl)piperazine, is a significant process-related impurity in the synthesis of quetiapine.[1][3] Its

formation is primarily attributed to the dimerization of quetiapine molecules or intermediates

during the manufacturing process.[4]

A summary of its key chemical and physical properties is presented in the table below.
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Property Value Reference

CAS Number 945668-94-0 [5][6][7]

Molecular Formula C30H24N4S2 [5][6]

Molecular Weight 504.67 g/mol [5][6]

Appearance White to Pale Yellow Solid [8]

Melting Point 291-294°C

Solubility Soluble in Chloroform

IUPAC Name
1,4-bis(dibenzo[b,f][1]

[2]thiazepin-11-yl)piperazine
[3]

Synonyms

Quetiapine Dimer Impurity,

Quetiapine EP Impurity D,

Bis(dibenzothiazepinyl)piperazi

ne

[7]

Synthesis and Formation
The quetiapine dimer impurity is typically formed as a byproduct during the synthesis of

quetiapine.[4] One of the primary mechanisms of its formation involves the reaction of 11-

chloro-dibenzo[b,f][1][2]thiazepine with piperazine under specific conditions.[9]

Experimental Protocol for Synthesis
The following protocol describes a method for the synthesis of the quetiapine dimer impurity:

Materials:

11-chloro-dibenzo[b,f][1][2]thiazepine

Piperazine

Xylene

Potassium iodide or Sodium iodide (catalyst)
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Anhydrous potassium carbonate or Anhydrous sodium carbonate

Purified water

Procedure:[9]

Dissolve 21.6 g of 11-chloro-dibenzo[b,f][1][2]thiazepine in 120 ml of xylene and stir the

solution.

Add 5.0 g of piperazine, 1.2 g of potassium iodide, and 24 g of potassium carbonate to the

mixture.

Heat the reaction mixture to a temperature of 105-115°C and maintain for 5 hours.

After the reaction is complete, cool the mixture to 20-30°C.

Wash the mixture with 100 ml of purified water for 20 minutes.

Filter the mixture to isolate the solid product.

Re-dissolve the obtained solid in 100 ml of purified water to yield the quetiapine dimer
impurity.

This process has been reported to yield a product with a purity of 99.5% and a yield of 88.0%.

[9]

The formation of the dimer impurity can be visualized through the following workflow:
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Reactants

Reaction Conditions

11-chloro-dibenzo[b,f][1,4]thiazepine

Reaction

Piperazine

Solvent: Xylene

Catalyst: KI or NaI

Base: K2CO3 or Na2CO3

Temperature: 105-115°C

Quetiapine Dimer Impurity

Click to download full resolution via product page

A diagram illustrating the synthesis of the Quetiapine Dimer Impurity.

Analytical Quantification
The detection and quantification of the quetiapine dimer impurity are crucial for quality

control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is the

most commonly employed technique for this purpose. Several stability-indicating HPLC

methods have been developed for the analysis of quetiapine and its related substances,

including the dimer impurity.[2][5][10][11][12][13][14]
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Representative HPLC Method Parameters
The following table summarizes typical parameters for an HPLC method capable of separating

the quetiapine dimer impurity from the active pharmaceutical ingredient (API) and other

related substances.

Parameter Description Reference

Column

Agilent Eclipse Plus C18,

RRHD 1.8 µm (50 mm x 2.1

mm)

[2][14]

Mobile Phase A
0.1 % aqueous triethylamine

(pH 7.2)
[2][14]

Mobile Phase B
Acetonitrile and methanol

(80:20 v/v)
[2][14]

Elution Gradient [2][14]

Flow Rate 0.5 mL/min [14]

Detection UV at 252 nm [2][14]

Column Temperature 40°C [14]

The workflow for the analytical quantification of the quetiapine dimer impurity can be outlined

as follows:
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A workflow for the quantification of the Quetiapine Dimer Impurity.

Toxicological and Pharmacological Profile
Limited specific toxicological and pharmacological data are available for the quetiapine dimer
impurity itself.[4] The toxicological assessment of impurities is often inferred from the profile of

the parent drug and the impurity's structure. Given its structural similarity to quetiapine, it is

prudent to handle the dimer impurity with similar safety precautions.

The parent compound, quetiapine, exerts its antipsychotic effects through antagonism of

dopamine D2 and serotonin 5-HT2A receptors.[15] It also has an affinity for other receptors,

including histaminergic and adrenergic receptors, which contributes to its side effect profile.[16]
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The dimer's larger and more rigid structure, compared to a single quetiapine molecule, may

influence its receptor binding affinity and pharmacological activity, though specific studies on

this are lacking.

The potential toxicological concerns for impurities in pharmaceuticals include general toxicity

and, in some cases, genotoxicity. While there is no specific data on the genotoxicity of the

quetiapine dimer, regulatory guidelines necessitate the control of such impurities to ensure

patient safety.

The mechanism of action of quetiapine involves a complex interaction with multiple

neurotransmitter systems. The potential impact of the dimer impurity on these pathways is not

well-characterized.

Quetiapine

Dopamine D2
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Antagonism

Serotonin 5-HT2A
Receptor

Antagonism

Antipsychotic Effect

Quetiapine Dimer
Impurity

? ?

Click to download full resolution via product page

A simplified signaling pathway of Quetiapine and the unknown interaction of its dimer impurity.

Conclusion
The quetiapine dimer impurity is a critical quality attribute to be monitored during the

manufacturing of quetiapine. This guide has provided a comprehensive overview of its

chemical properties, a detailed synthesis protocol, and established analytical methods for its

quantification. While specific pharmacological and toxicological data for the dimer are scarce,

its structural relationship to quetiapine warrants strict control to ensure the safety and efficacy
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of the final drug product. Further research into the biological activity of this impurity would be

beneficial for a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b030381#quetiapine-dimer-impurity-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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